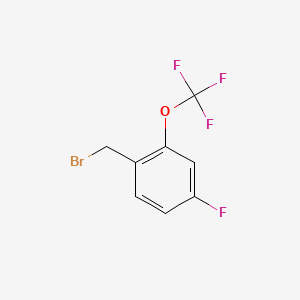
1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene
Overview
Description
1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrF4O It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a fluoro group, and a trifluoromethoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene typically involves the bromination of a precursor compound. One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzyl alcohol with phosphorus tribromide (PBr3) in dichloromethane (CH2Cl2) at low temperatures (0-10°C). The reaction mixture is then stirred at room temperature for several hours, followed by work-up procedures to isolate the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions, where the bromomethyl group is reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique substituents make it valuable for introducing fluorine and trifluoromethoxy groups into target compounds.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its fluorinated groups which impart desirable properties such as thermal stability and hydrophobicity.
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals, particularly in the design of drugs that require specific fluorinated motifs for enhanced bioactivity and metabolic stability.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromomethyl group, which acts as a good leaving group in nucleophilic substitution reactions. The fluoro and trifluoromethoxy groups can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound.
Comparison with Similar Compounds
1-(Bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-(Bromomethyl)-4-(trifluoromethoxy)benzene: Lacks the fluoro substituent, which can result in different reactivity and applications.
1-(Bromomethyl)-3-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, which can influence the compound’s chemical behavior.
1-(Bromomethyl)-4-fluoro-2-methoxybenzene:
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct electronic and steric effects, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZLXXQEOHGKHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl({[3-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1401127.png)

![N-[(3-bromophenyl)methyl]oxolan-3-amine](/img/structure/B1401134.png)
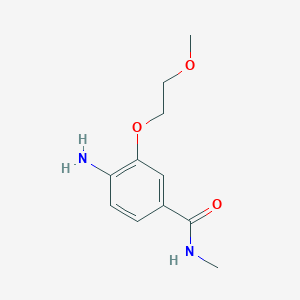

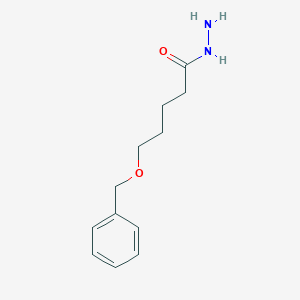
![1-[5-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1401140.png)
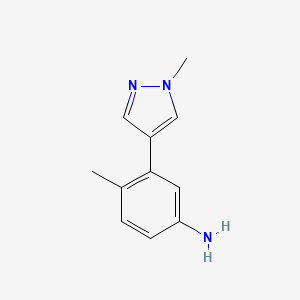
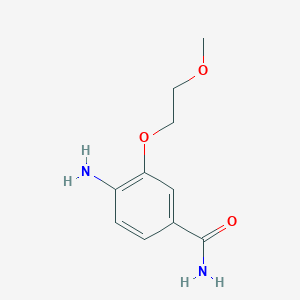

![2-[4-(Hydroxymethyl)piperidin-1-yl]acetohydrazide](/img/structure/B1401145.png)
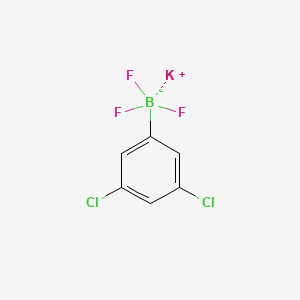
![Potassium [(4-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B1401147.png)

